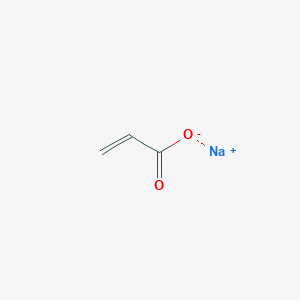

アクリル酸ナトリウム

概要

説明

アクリル酸ナトリウムは、アクリル酸のナトリウム塩であり、分子式 ( \text{C}3\text{H}_3\text{NaO}_2 ) で特徴付けられます。 これは、自重の何倍もの水を吸収・保持する能力を持つ、高吸水性ポリマーの製造に用いられる重要なモノマーです {_svg_1}。この化合物は、衛生用品、農業、工業プロセスなど、さまざまな用途で広く使用されています。

2. 製法

合成経路と反応条件: アクリル酸ナトリウムは、通常、アクリル酸を水酸化ナトリウムで中和することにより合成されます。 反応は以下のとおりです。 [ \text{CH}2=\text{CHCOOH} + \text{NaOH} \rightarrow \text{CH}_2=\text{CHCOONa} + \text{H}_2\text{O} ] この反応は、アクリル酸をアクリル酸ナトリウムに完全に変換することを保証するために、制御された条件下で行われます {_svg_2}.

工業生産方法: アクリル酸ナトリウムの工業生産には、プロペンの気相酸化によるアクリル酸の二段階合成が関与し、アクロレインが中間体となります。 その後、アクリル酸を水酸化ナトリウムで中和してアクリル酸ナトリウムを製造します 。 別の方法としては、エチレンと二酸化炭素からの合成があり、原料コストが低いことから、より経済的であると考えられています .

科学的研究の応用

Sodium acrylate has a wide range of applications in scientific research:

作用機序

アクリル酸ナトリウムが効果を発揮する主なメカニズムは、ヒドロゲルを形成する能力です。これらのヒドロゲルは、ポリ(アクリル酸ナトリウム)鎖の架橋によって形成され、大量の水を吸収・保持することができます。 ポリマー鎖中のカルボキシレート基は水分子と相互作用し、ヒドロゲルの膨潤につながります 。この特性は、高吸水性材料や薬物送達システムなど、さまざまな用途で活用されています。

類似化合物:

ポリアクリル酸: 構造は似ていますが、ナトリウムイオンがなく、高吸水性ポリマーとしての効果は低くなります.

メタクリル酸: メチル基が含まれており、重合特性と用途が異なります.

アクリル酸ナトリウムのユニークさ: アクリル酸ナトリウムは、高吸水性ヒドロゲルを形成するユニークな能力を持ち、他の類似化合物とは異なります。 ナトリウムイオンは、吸水能力を高め、高吸水性が求められる用途に非常に役立ちます .

準備方法

Synthetic Routes and Reaction Conditions: Sodium acrylate is typically synthesized through the neutralization of acrylic acid with sodium hydroxide. The reaction is as follows: [ \text{CH}_2=\text{CHCOOH} + \text{NaOH} \rightarrow \text{CH}_2=\text{CHCOONa} + \text{H}_2\text{O} ] This reaction is carried out under controlled conditions to ensure the complete conversion of acrylic acid to sodium acrylate .

Industrial Production Methods: Industrial production of sodium acrylate involves the two-step gas-phase oxidation of propene to acrylic acid via acrolein as an intermediate. The acrylic acid is then neutralized with sodium hydroxide to produce sodium acrylate . An alternative method involves the synthesis from ethylene and carbon dioxide, which is considered more cost-effective due to the lower raw material costs .

化学反応の分析

反応の種類: アクリル酸ナトリウムは、以下を含むさまざまな化学反応を起こします。

重合: アクリル酸ナトリウムは、高吸水性ポリマーであるポリ(アクリル酸ナトリウム)を形成するために重合することができます。

置換反応: アクリル酸ナトリウムのビニル基は、さまざまな試薬との置換反応に関与することができます。

一般的な試薬と条件:

重合: フリーラジカルによって開始され、水溶液中で過硫酸カリウムなどの開始剤が使用されることが多い。

置換反応: 通常、穏やかな条件下でビニル基を攻撃する求核剤が含まれます。

主な生成物:

ポリ(アクリル酸ナトリウム): 重合によって形成され、高吸水性材料に使用されます。

置換アクリレート: 置換反応によって形成され、さまざまな化学合成に使用されます.

4. 科学研究への応用

アクリル酸ナトリウムは、科学研究において幅広い用途を持っています。

類似化合物との比較

Polyacrylic Acid: Similar in structure but lacks the sodium ion, making it less effective as a superabsorbent polymer.

Methacrylic Acid: Contains a methyl group, which alters its polymerization properties and applications.

Ethyl Acrylate: An ester of acrylic acid, used in different polymer applications due to its distinct properties.

Uniqueness of Sodium Acrylate: Sodium acrylate’s unique ability to form highly absorbent hydrogels sets it apart from other similar compounds. Its sodium ion enhances its water-absorbing capacity, making it invaluable in applications requiring high absorbency .

特性

CAS番号 |

7446-81-3 |

|---|---|

分子式 |

C3H4NaO2 |

分子量 |

95.05 g/mol |

IUPAC名 |

sodium;prop-2-enoate |

InChI |

InChI=1S/C3H4O2.Na/c1-2-3(4)5;/h2H,1H2,(H,4,5); |

InChIキー |

USNWAMPROKAEIT-UHFFFAOYSA-N |

SMILES |

C=CC(=O)[O-].[Na+] |

異性体SMILES |

C=CC(=O)[O-].[Na+] |

正規SMILES |

C=CC(=O)O.[Na] |

密度 |

1.1 - 1.4 g/cm³ |

melting_point |

>300 °C |

Key on ui other cas no. |

28603-11-4 7446-81-3 9003-04-7 25549-84-2 95077-68-2 |

物理的記述 |

Liquid Liquid; [IUCLID] White to cream colored solid; [MSDSonline] White solid; [ICSC] Light gray powder; [Sigma-Aldrich MSDS] WHITE POWDER WITH CHARACTERISTIC ODOUR. |

ピクトグラム |

Environmental Hazard |

関連するCAS |

25549-84-2 |

溶解性 |

Solubility in water: good |

同義語 |

acrylic acid, polymers carbomer 934p carbomer 940 carbomer homopolymer type c (allyl pentaerythritol crosslinked) carbomer-934 carbopol 940 carbopol 940, ammonium salt carbopol 940, calcium salt carbopol 941 cavity conditioner GC Conditioner HIVISWAKO 105 PAA170 PAA20 cpd PAA60 cpd poly(acrylic acid) poly(sodium acrylate) polyacrylate sodium polyacrylic acid sodium polyacrylate |

製品の起源 |

United States |

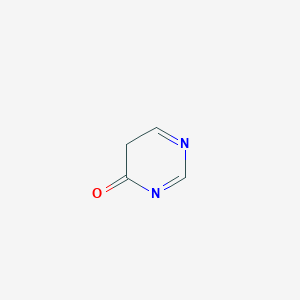

Synthesis routes and methods I

Procedure details

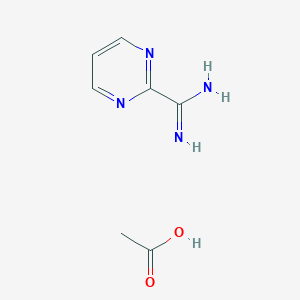

Synthesis routes and methods II

Procedure details

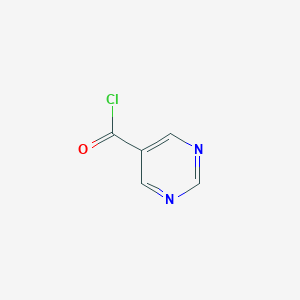

Synthesis routes and methods III

Procedure details

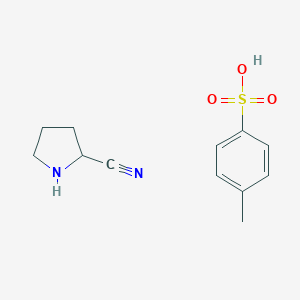

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B152814.png)

![Pyrido[2,3-b]pyrazin-6(5H)-one](/img/structure/B152815.png)

![Ethyl 2-methylidenespiro[2.2]pentane-1-carboxylate](/img/structure/B152816.png)

![Pyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B152818.png)